An In-depth Technical Guide to 5-Methoxy-7-nitro-1H-indole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Methoxy-7-nitro-1H-indole: Synthesis, Properties, and Applications
Abstract
5-Methoxy-7-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a well-established 'privileged structure,' appearing in a vast array of natural products and FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of 5-Methoxy-7-nitro-1H-indole, detailing its chemical properties, a robust synthetic protocol, spectral characteristics, and reactivity profile. Intended for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to facilitate the effective use of this versatile chemical building block.
Core Physicochemical & Structural Properties
5-Methoxy-7-nitro-1H-indole is characterized by a bicyclic indole core functionalized with an electron-donating methoxy (-OCH₃) group at the 5-position and a strong electron-withdrawing nitro (-NO₂) group at the 7-position. This specific substitution pattern profoundly influences the molecule's electron density, reactivity, and potential for biological interactions.
Table 1: General and Physicochemical Properties of 5-Methoxy-7-nitro-1H-indole | Property | Value / Description | Rationale & Supporting Data | | :--- | :--- | :--- | | IUPAC Name | 5-Methoxy-7-nitro-1H-indole | Standard nomenclature rules. | | Molecular Formula | C₉H₈N₂O₃ | Derived from the molecular structure. | | Molecular Weight | 192.17 g/mol | Calculated from the molecular formula. | | Appearance | Expected to be a yellow or brownish solid | Nitro-aromatic compounds are typically colored. The related 3-methyl-5-nitro-1H-indole is a yellow solid.[3] | | Melting Point | Not experimentally reported; predicted to be higher than 5-methoxyindole (52-55 °C) due to increased polarity and potential for intermolecular interactions.[4] The related 7-Nitro-1H-indole has a melting point of 95-98 °C.[5] | | Solubility Profile | High: Polar aprotic solvents (DMSO, DMF). Moderate: Alcohols (Methanol, Ethanol), Chlorinated solvents (DCM). Low: Water, Nonpolar solvents (Hexanes). | The polar nitro group and hydrogen-bonding N-H and methoxy groups favor polar solvents. The aromatic core limits aqueous solubility. This profile is predicted based on structurally analogous compounds.[6] |
Caption: Molecular structure of 5-Methoxy-7-nitro-1H-indole.
Synthesis and Mechanistic Considerations
The most direct route to 5-Methoxy-7-nitro-1H-indole is the electrophilic nitration of the commercially available precursor, 5-methoxyindole. The electron-donating methoxy group at the 5-position activates the benzene portion of the indole ring towards electrophilic attack. However, it directs incoming electrophiles to the ortho (4- and 6-) positions. The indole nucleus itself is highly reactive, with the 3-position being the most nucleophilic. To achieve nitration on the benzene ring, particularly at the 7-position, careful control of reaction conditions is paramount. The use of a strong acid medium protonates the pyrrole nitrogen, deactivating the heterocyclic ring and favoring substitution on the carbocyclic ring.
Protocol: Electrophilic Nitration of 5-Methoxyindole
This protocol is adapted from established methods for the nitration of substituted indoles.[7][8]
Causality: The reaction is conducted at low temperatures (0 °C or below) to control the exothermic nitration reaction, prevent the formation of undesired side products (e.g., dinitrated species), and minimize degradation of the sensitive indole core. Acetic acid serves as a polar solvent that can dissolve the starting material and the nitrating mixture.
Materials:
-
5-Methoxyindole (1.0 eq)
-
Acetic Acid (glacial)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio, while cooling in an ice bath.
-
Dissolution: Dissolve 5-methoxyindole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred indole solution. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product and quench the reaction.
-
Neutralization & Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the product into ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-Methoxy-7-nitro-1H-indole.
Caption: Experimental workflow for the synthesis of 5-Methoxy-7-nitro-1H-indole.
Spectral Analysis (Predicted)
Definitive structural confirmation relies on a combination of spectroscopic methods. While experimental spectra for this specific compound are not widely published, a robust prediction can be made based on the known spectral data of indole and its derivatives.[9][10]
Table 2: Predicted Spectroscopic Data for 5-Methoxy-7-nitro-1H-indole
| Technique | Predicted Features | Rationale |
|---|---|---|
| ¹H NMR (in CDCl₃ or DMSO-d₆) | δ ~11-12 ppm (broad s, 1H, N-H); δ ~8.0-8.5 ppm (d, 1H, H6); δ ~7.0-7.5 ppm (m, 2H, H2, H4); δ ~6.5 ppm (t, 1H, H3); δ ~3.9 ppm (s, 3H, -OCH₃) | The N-H proton is deshielded. The H6 proton is ortho to the electron-withdrawing nitro group, shifting it significantly downfield. The methoxy group shields ortho/para protons. |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | δ ~140-150 ppm (C7-NO₂); δ ~155 ppm (C5-OCH₃); δ ~130-135 ppm (quaternary carbons); δ ~100-125 ppm (aromatic C-H); δ ~56 ppm (-OCH₃) | The nitro and methoxy groups have strong electronic effects on the chemical shifts of the carbons to which they are attached. |
| Mass Spec (EI) | m/z = 192 (M⁺) | Corresponds to the molecular weight of the compound. Fragmentation would likely involve loss of NO₂, OCH₃, and HCN. |
| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch); ~3100 cm⁻¹ (Aromatic C-H stretch); ~1520 & 1340 cm⁻¹ (Asymmetric & Symmetric N-O stretch of NO₂); ~1250 cm⁻¹ (Aryl-O stretch of ether) | These are characteristic vibrational frequencies for the key functional groups present in the molecule.[11] |
Reactivity and Stability
The chemical behavior of 5-Methoxy-7-nitro-1H-indole is governed by the interplay of its functional groups.
Reactivity Profile
The indole ring system is inherently electron-rich and nucleophilic.[12] The 5-methoxy group further increases the electron density, while the 7-nitro group strongly decreases it, particularly at the C7 position. The most significant and synthetically useful reaction for this scaffold is the reduction of the nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative) using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite.[13] This transformation is critical as it unmasks a nucleophilic amino group, providing a handle for a wide array of subsequent chemical modifications, such as amide bond formation, diazotization, or construction of new heterocyclic rings. This versatility makes 5-Methoxy-7-nitro-1H-indole a valuable intermediate for generating diverse compound libraries.[13]
Caption: Key reaction: Reduction of the nitro group to a primary amine.
Stability Considerations
Based on data from analogous nitroaromatic and indole compounds, 5-Methoxy-7-nitro-1H-indole is expected to be stable under standard laboratory conditions but may be susceptible to degradation under harsh conditions.[6]
-
Acidic/Basic Conditions: The indole ring is generally stable to base but can be sensitive to strong acids, which may cause polymerization or degradation.
-
Oxidative Stress: The electron-rich indole nucleus can be susceptible to oxidation.
-
Photostability: Nitroaromatic compounds can be light-sensitive and should be stored in amber vials or protected from light to prevent photochemical degradation.
Protocol: Forced Degradation Study
To empirically determine stability, a forced degradation study is essential.[6]
-
Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the solution and expose to various stress conditions in parallel:
-
Acidic: Add 0.1 M HCl and heat at 60 °C.
-
Basic: Add 0.1 M NaOH and heat at 60 °C.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature.
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
Analysis: At defined time points (e.g., 0, 2, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient elution).
-
Evaluation: Quantify the remaining parent compound against a control to determine the rate and extent of degradation under each condition.
Applications in Research and Drug Development
The unique arrangement of functional groups makes 5-Methoxy-7-nitro-1H-indole a powerful intermediate in the synthesis of complex molecules with potential therapeutic applications.
-
Scaffold for Medicinal Chemistry: The indole core is a cornerstone of drug design, with derivatives showing anticancer, antimicrobial, anti-inflammatory, and CNS-acting properties.[1][2]
-
Anticancer Research: Nitroindole derivatives have been investigated as potential binders of c-Myc G-quadruplex DNA, a structure implicated in cancer cell proliferation.[6][14] The ability to selectively stabilize these structures can lead to the downregulation of oncogenes, representing a promising anticancer strategy.
-
Antimicrobial Agents: The nitro group itself can be a pharmacophore. In anaerobic bacteria and some protozoa, it can be reduced to cytotoxic radical species, forming the basis of action for drugs like metronidazole. Derivatives of 5-Methoxy-7-nitro-1H-indole could be explored for novel antimicrobial properties.[13]
-
Neuropharmacology: The 5-methoxyindole substructure is found in key neurochemicals like melatonin and serotonin. This structural similarity makes its derivatives prime candidates for development as agents targeting CNS disorders.[1]
Conclusion
5-Methoxy-7-nitro-1H-indole is a high-value synthetic intermediate whose chemical properties are defined by the rich and tunable reactivity of the functionalized indole core. Its strategic synthesis via electrophilic nitration and the versatile reactivity of its nitro and methoxy groups provide multiple handles for chemical diversification. A thorough understanding of its physicochemical properties, stability, and spectral characteristics, as outlined in this guide, is essential for its effective application in the discovery and development of novel therapeutics.
References
- EvitaChem. 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid.
- BenchChem. Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability.
- BenchChem. Detailed synthesis protocol for 7-methoxy-5-nitro-1H-indole.
- Wiley-VCH. Supporting Information.
- BenchChem. Commercial availability and purity of 7-methoxy-5-nitro-1H-indole.
- The Royal Society of Chemistry. Supporting information.
- Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery.
- PubChem. 5-Methoxy-3-(2-nitrovinyl)-1H-indole.
- Synthesis, reactivity and biological properties of methoxy-activated indoles.
- ChemicalBook. 5-methoxy-7-nitro-1H-indole-2,3-dione.
- ChemScene. 5-Methoxy-7-methyl-1H-indole.
- PubChem. 5-Methoxyindole.
- Sigma-Aldrich. 5-Methoxy-7-methyl-1H-indole | 61019-05-4.
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
- BenchChem. Fundamental chemical properties of 5-Methoxyindole.
- Chemical Synthesis Database. 5,7-dimethoxy-1-methyl-1H-indole.
- ChemicalBook. 5-Methoxy-7-methyl-1H-indole CAS#: 61019-05-4.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
- PubChem. 7-Methoxy-1H-indole.
- PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- BMRB. bmse000097 Indole.
- PubMed. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl).
- MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- 7-Nitro-1H-indole - 6960-42-5, C8H6N2O2, density, melting point, boiling point, structural formula, synthesis.
- Google Patents. CN110642770B - Preparation method of 5-methoxyindole.
- ChemicalBook. 7-Methoxy-1H-indole synthesis.
- PMC. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
- Pharmaffiliates. CAS No : 61019-05-4 | Product Name : 5-Methoxy-7-methyl-1H-indole.
- CLEARSYNTH. 5-methoxy-7-methyl-1-nitroso-1H-indole.
- CymitQuimica. 5-Methoxy-7-nitro-indoline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bmse000097 Indole at BMRB [bmrb.io]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. soc.chim.it [soc.chim.it]
- 13. Buy 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid (EVT-422946) | 13838-45-4 [evitachem.com]
- 14. d-nb.info [d-nb.info]
